An In-Depth Technical Guide to N-Fmoc-3-methyl-D-homophenylalanine: A Strategic Building Block in Modern Peptide Chemistry
An In-Depth Technical Guide to N-Fmoc-3-methyl-D-homophenylalanine: A Strategic Building Block in Modern Peptide Chemistry
Foreword: The Rationale for Non-Canonical Amino Acids in Drug Discovery
In the landscape of modern therapeutics, peptides represent a rapidly expanding frontier. Their high specificity and potency are often offset by inherent limitations, primarily their susceptibility to proteolytic degradation and poor pharmacokinetic profiles. The strategic incorporation of non-canonical amino acids (ncAAs) is a cornerstone of next-generation peptide drug design, aimed at overcoming these hurdles. This guide focuses on a particularly valuable ncAA, N-Fmoc-3-methyl-D-homophenylalanine. We will dissect its chemical properties, its strategic application in solid-phase peptide synthesis (SPPS), and the profound impact its unique structural motifs—the D-enantiomer configuration, the homophenylalanine backbone extension, and the "magic methyl" group—have on peptide stability and bioactivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks to engineer superior peptide therapeutics.
Part 1: Core Physicochemical Properties and Handling
A comprehensive understanding of a building block's fundamental properties is critical for its successful application. N-Fmoc-3-methyl-D-homophenylalanine is a synthetic amino acid derivative designed for seamless integration into Fmoc-based solid-phase peptide synthesis workflows.[1][2][3]
Key Physicochemical Data
The properties of N-Fmoc-3-methyl-D-homophenylalanine are summarized below. Note that while data for the exact D-isomer is sometimes sparse, properties can be reliably inferred from its L-isomer counterpart and related analogs.
| Property | Value | Rationale & Scientific Insight |
| IUPAC Name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid | The "(R)" designation specifies the D-configuration at the alpha-carbon, a key feature for conferring proteolytic resistance. |
| Molecular Formula | C₂₆H₂₅NO₄ | The formula accounts for the Fmoc group, the homophenylalanine core (an extra methylene group compared to phenylalanine), and the methyl substituent on the phenyl ring.[4] |
| Molecular Weight | 415.49 g/mol | This value is crucial for calculating reagent stoichiometry during peptide synthesis coupling reactions.[4] |
| CAS Number | 1260594-50-0 | The unique identifier for the D-isomer, distinguishing it from its L-counterpart (1260594-53-3).[5] |
| Appearance | White to off-white powder | Typical appearance for a purified, lyophilized Fmoc-amino acid derivative.[1][6] |
| Solubility | Sparingly soluble in water; Soluble in DMF, NMP | The large, nonpolar Fmoc and m-tolyl groups render the molecule hydrophobic. Its solubility in dipolar aprotic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) is essential for its use in SPPS.[7] |
| Storage Conditions | Store at -20°C | Low temperatures are recommended to minimize potential degradation over long-term storage, ensuring the integrity of the Fmoc protecting group and the chiral center.[8] |
Expert Handling and Storage Protocols
-
Weighing and Dispensing: Due to its fine powder nature, weighing should be conducted in a draft-shielded balance. As with most Fmoc-amino acids, it is not exceptionally hygroscopic but should not be left exposed to ambient humidity for extended periods.
-
Solution Preparation: For SPPS, dissolve the required amount in high-purity DMF or NMP immediately before the coupling step. Sonication can aid dissolution if necessary. Pre-dissolving and storing amino acid solutions for long periods is generally discouraged as it can lead to slow degradation.
-
Long-Term Storage: The compound is stable as a lyophilized powder when stored at -20°C.[8] For optimal stability, store in a tightly sealed container with a desiccant.
Part 2: Strategic Implementation in Solid-Phase Peptide Synthesis (SPPS)
The true value of N-Fmoc-3-methyl-D-homophenylalanine is realized during peptide synthesis. Its incorporation is not merely a substitution but a deliberate engineering choice to imbue the final peptide with specific, desirable characteristics.
The "Why": Causality Behind Its Use
-
Proteolytic Stability (The D-Configuration): Proteases, the enzymes responsible for peptide degradation in vivo, are highly stereospecific and primarily recognize L-amino acid residues.[9] By introducing a D-amino acid, the peptide bond becomes resistant to cleavage at that position, significantly extending the peptide's circulatory half-life.
-
Conformational Modulation (The Homophenylalanine Backbone): The additional methylene group in the side chain compared to standard phenylalanine provides greater conformational flexibility. This "reach" can allow the side chain to probe deeper into a receptor binding pocket or adopt a vector not possible for the natural amino acid, potentially leading to altered binding affinity or selectivity.
-
Enhanced Binding and Pharmacokinetics (The "Magic Methyl" Effect): The addition of a methyl group to a phenyl ring is a well-established tactic in medicinal chemistry.[10] This "magic methyl" can:
-
Increase Affinity: Fill a small hydrophobic pocket in the target receptor, increasing van der Waals interactions.
-
Lock Conformation: Restrict the rotation of the phenyl ring, reducing the entropic penalty of binding and favoring a bioactive conformation.
-
Block Metabolism: The methyl group can sterically hinder enzymatic attack (e.g., by cytochrome P450 enzymes) on the aromatic ring, improving metabolic stability.
-
The Workflow: A Validated Fmoc-SPPS Coupling Protocol
The following protocol outlines a single, self-validating coupling cycle for incorporating N-Fmoc-3-methyl-D-homophenylalanine onto a growing peptide chain attached to a solid support (e.g., Rink Amide resin).
Caption: Standard workflow for peptide cleavage and purification.
Protocol 1: Cleavage from Resin
-
Action: Treat the peptide-resin with a cleavage cocktail, typically consisting of 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS) for 2-3 hours at room temperature.
-
Rationale: TFA is a strong acid that cleaves the acid-labile linker attaching the peptide to the resin and simultaneously removes most common side-chain protecting groups (e.g., tBu, Trt). [11]Water and TIS act as scavengers, quenching reactive cationic species generated during deprotection, thereby preventing side reactions like alkylation of sensitive residues (e.g., Tryptophan, Methionine).
Protocol 2: RP-HPLC Purification
-
System: A preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Method:
-
Dissolve the crude lyophilized peptide in a minimal amount of a solvent mixture (e.g., water/acetonitrile).
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient, for example, from 5% to 65% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the main peak.
-
-
Rationale: Peptides are separated based on their hydrophobicity. The nonpolar C18 stationary phase retains the peptide, which is then eluted by the increasing concentration of the organic mobile phase (acetonitrile). TFA acts as an ion-pairing agent to improve peak shape.
Protocol 3: Mass Spectrometry Characterization
-
Action: Analyze the collected pure fractions using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS. [12][13]* Rationale (Final Validation): This is the definitive step to confirm the successful synthesis and purification. The observed molecular weight must match the calculated theoretical mass of the peptide containing the N-Fmoc-3-methyl-D-homophenylalanine residue. This confirms that the correct building block was incorporated and the peptide is intact.
Part 4: Conclusion and Future Outlook
N-Fmoc-3-methyl-D-homophenylalanine is more than a mere reagent; it is a sophisticated molecular tool that empowers peptide chemists to address fundamental challenges in drug development. By combining three distinct stability- and affinity-enhancing features into a single building block, it provides a powerful strategy for optimizing peptide leads. Its successful application, grounded in a thorough understanding of its properties and the causal principles of peptide synthesis, allows for the rational design of therapeutics with enhanced proteolytic stability, refined conformational profiles, and superior pharmacokinetic properties. As the demand for advanced peptide drugs continues to grow, the strategic use of such multifaceted, non-canonical amino acids will remain a critical driver of innovation in the field.
References
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Aralez Bio. (n.d.). Fmoc-3-methyl-D-phenylalanine. [Link]
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Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
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PubChem. (n.d.). Fmoc-3-fluoro-5-methyl-L-homophenylalanine. [Link]
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Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis. [Link]
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The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. [Link]
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AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]
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CSBio. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of a Phenylalanine‐Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. [Link]
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National Center for Biotechnology Information. (n.d.). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. [Link]
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Cusabio. (n.d.). Fmoc-3-trifluoromethyl-D-homophenylalanine. [Link]
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PubChem. (n.d.). Fmoc-d-phenylalanine methyl ester. [Link]
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Iris Biotech. (n.d.). Supporting Information. [Link]
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Rapid Novor. (2016, November 30). How to identify low-abundance modified peptides with proteomics mass spectrometry. [Link]
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Alchimica. (n.d.). N-Fmoc-3-methyl-D-homophenylalanine (1 x 500 mg). [Link]
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Radboud Repository. (2023, February 27). Oxidation of designed model peptides containing methionine, proline and glutamic acid investigated by tandem mass spectrometry. [Link]
- Duarte, F. I., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI.
- Thiede, B., et al. (2005). Peptide mass fingerprinting. Moodle@Units.
- Ahmad, A. L., et al. (2009). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. PubMed.
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Liu, Q., et al. (n.d.). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[4][14]aphthyridin-2(1H)-one. MIT Open Access Articles.
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